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Introduction

NF-449 is a potent and highly selective antagonist of the P2X1 purinergic receptor, an ATP-
gated ion channel.[1][2][3] In smooth muscle tissues, the activation of P2X1 receptors by
extracellular ATP leads to a rapid influx of cations, primarily Ca2* and Na*, which triggers
cellular depolarization and initiates the machinery of muscle contraction.[2] Due to its high
affinity and selectivity for P2X1 receptors over other P2X and P2Y subtypes, NF-449 serves as
an invaluable pharmacological tool for elucidating the role of P2X1-mediated signaling in
smooth muscle physiology and pathophysiology.[1][4] These notes provide detailed protocols
and data for the application of NF-449 in studying smooth muscle contraction.

Mechanism of Action

NF-449 acts as a competitive antagonist at the P2X1 receptor.[5] By binding to the receptor, it
prevents ATP or other agonists from docking and activating the ion channel, thereby inhibiting
the downstream signaling cascade that leads to smooth muscle contraction. Its subnanomolar
potency at rat P2X1 receptors and picomolar potency at human P2X1 receptors, combined with
a significantly lower affinity for other receptor subtypes, allows for precise dissection of P2X1-
specific pathways.[1][5]
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Data Presentation: Potency and Selectivity of NF-
449

The following table summarizes the inhibitory potency of NF-449 against various purinergic
receptors, highlighting its selectivity for the P2X1 subtype.

. Potency (ICso /
Receptor Subtype Species/System Reference(s)
pICso)
] ICs0: ~0.05 NM (pAa2:
P2X1 Human (recombinant) [5]
10.7)
P2X1 Human (recombinant) ICs0: ~1 NM [4]
_ pICso: 9.54 (ICs0: ~0.3
P2X1 Rat (recombinant) [1]
nM)
Rat (native, vas
P2X1 plCso: 7.15 [1]
deferens)
P2X2 Human (recombinant) ICs0: ~1.5 uM [4]
Rat (native, guinea-
P2X3 o plCso: 5.04 [1]
pig ileum)
P2X7 Human (recombinant) ICs0: 40 uM [5]
Rat (native, guinea-
P2Y1 o plCso: 4.85 [1]
pig ileum)
Rat (native, HEK 293
P2Y2 plCso: 3.86 [1]

cells)

Note: pICso is the negative logarithm of the I1Cso value. A higher plCso indicates greater potency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the P2X1 receptor signaling pathway in smooth muscle
contraction and a typical experimental workflow for an ex vivo contraction assay using NF-449.
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1. Tissue Preparation
(e.g., rat vas deferens strip)

i

2. Mount Tissue in Organ Bath
(Physiological Salt Solution, 37°C, Aerated)

:

3. Equilibration
(Apply optimal resting tension)

Establish Baseline

Y

5. Agonist Addition (Control)
(e.g., o,-meATP)
Record Contraction

;

4, Washout

i

6. Washout & Re-equilibration

'

7. NF-449 Incubation
(e.g., 1 pM for 20-30 min)

i

8. Agonist Addition (Test)
(in presence of NF-449)
Record Contraction

:

9. Data Analysis
(Compare control vs. test contraction)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States
Phone: (601) 213-4426
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